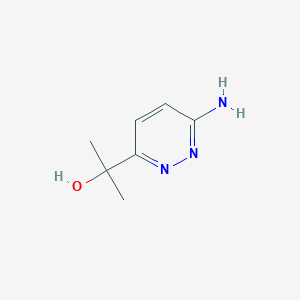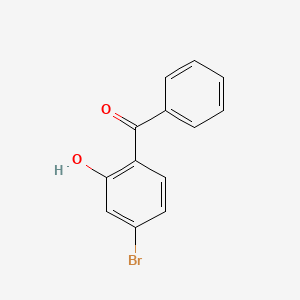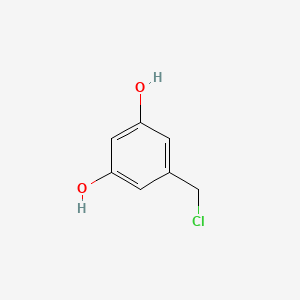
(2,3-Diphenylindol-1-yl)phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Diphenylindol-1-yl)phenylmethanone is an organic compound with the molecular formula C27H19NO. It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of two phenyl groups attached to the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Diphenylindol-1-yl)phenylmethanone typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2,3-diphenylindole with benzoyl chloride under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Diphenylindol-1-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2,3-Diphenylindol-1-yl)phenylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific optoelectronic properties
Mecanismo De Acción
The mechanism of action of (2,3-Diphenylindol-1-yl)phenylmethanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing .
Comparación Con Compuestos Similares
Similar Compounds
(2,3-Diphenyl-1H-indol-5-yl)piperazin-1-yl methanone: Similar structure with a piperazine moiety.
1,3-Diphenyl-2-propene-1-one: Contains a similar phenylmethanone structure but with different substituents.
Phenazine derivatives: Share similar aromatic ring systems and biological activities
Uniqueness
(2,3-Diphenylindol-1-yl)phenylmethanone is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5448-01-1 |
|---|---|
Fórmula molecular |
C27H19NO |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(2,3-diphenylindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C27H19NO/c29-27(22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)25(20-12-4-1-5-13-20)26(28)21-14-6-2-7-15-21/h1-19H |
Clave InChI |
OYYIXNXBNRQNPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(diethylamino)phenyl]methanethione](/img/structure/B13993599.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)









